Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)-: is an organic compound characterized by the presence of a benzonitrile core substituted with a nitro group and a trifluoromethyl phenoxy group. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- typically involves the nitration of a suitable benzonitrile precursor followed by the introduction of the trifluoromethyl phenoxy group. One common method involves the reaction of 5-nitro-2-hydroxybenzonitrile with 2-(trifluoromethyl)phenol in the presence of a suitable base and a coupling agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- may involve large-scale nitration and coupling reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group serves as a bioisostere for hydrogen, providing insights into the role of specific functional groups in biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting specific diseases. Its ability to modulate enzyme activity and receptor interactions makes it a valuable tool in drug discovery.
Industry: In the industrial sector, benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The nitro group can undergo redox reactions, modulating the activity of redox-sensitive enzymes and signaling pathways. These interactions result in the modulation of biological processes, including enzyme inhibition, receptor activation, and gene expression.
Comparison with Similar Compounds
- 2-Nitro-5-(trifluoromethyl)benzonitrile
- 4-Nitro-2-(trifluoromethyl)phenol
- 5-Nitro-2-(trifluoromethyl)benzoic acid
Comparison: Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- is unique due to the presence of both a nitro group and a trifluoromethyl phenoxy group on the benzonitrile core. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the nitro group provides redox activity, making it a versatile tool in various scientific and industrial applications.
Properties
CAS No. |
82674-09-7 |
---|---|
Molecular Formula |
C14H7F3N2O3 |
Molecular Weight |
308.21 g/mol |
IUPAC Name |
5-nitro-2-[2-(trifluoromethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C14H7F3N2O3/c15-14(16,17)11-3-1-2-4-13(11)22-12-6-5-10(19(20)21)7-9(12)8-18/h1-7H |
InChI Key |
WQUYMOGVKUGHET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.